Cas no 259149-65-0 (1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone)

1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone is a synthetic organic compound featuring a benzodioxole moiety linked to a phenylmethanone core with a 2-chloroethoxy substituent. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloroethoxy group enhances its utility in further derivatization, enabling the introduction of additional functional groups via nucleophilic substitution. Its benzodioxole component contributes to metabolic stability, while the ketone functionality allows for diverse chemical modifications. The compound is particularly suited for applications requiring precise molecular scaffolding, offering synthetic flexibility and compatibility with a range of reaction conditions. Proper handling is advised due to its reactive chloroalkyl group.
1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone structure
259149-65-0 structure
Product Name:1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone
CAS No:259149-65-0
MF:C16H13ClO4
MW:304.725023984909
CID:2085389
PubChem ID:85769530
Update Time:2025-05-23

1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone
    • 259149-65-0
    • 1,3-benzodioxol-5-yl-[4-(2-chloroethoxy)phenyl]methanone
    • Benzo[d][1,3]dioxol-5-yl(4-(2-chloroethoxy)phenyl)methanone
    • 1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone
    • Inchi: 1S/C16H13ClO4/c17-7-8-19-13-4-1-11(2-5-13)16(18)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2
    • InChI Key: ADWQOWZXSUGBIC-UHFFFAOYSA-N
    • SMILES: ClCCOC1C=CC(=CC=1)C(C1C=CC2=C(C=1)OCO2)=O

Computed Properties

  • Exact Mass: 304.05
  • Monoisotopic Mass: 304.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 44.8A^2

1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B276705-25mg
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone
259149-65-0
25mg
$ 201.00 2023-04-18
TRC
B276705-100mg
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone
259149-65-0
100mg
$ 597.00 2023-04-18
TRC
B276705-500mg
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone
259149-65-0
500mg
$ 1791.00 2023-04-18

Additional information on 1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone

Research Update on 1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone (CAS: 259149-65-0)

1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone (CAS: 259149-65-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. This research brief aims to provide an updated overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of 1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone to enhance its binding affinity for serotonin receptors. The researchers employed molecular docking simulations and in vitro assays to demonstrate that modifications to the chloroethoxy moiety could significantly improve receptor interaction. These findings suggest that this compound could serve as a promising scaffold for the development of novel neuroactive drugs.

In another recent development, a team from the University of Cambridge reported the use of 1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone as a precursor in the synthesis of anti-inflammatory agents. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory response. The researchers noted that further pharmacokinetic studies are needed to evaluate its bioavailability and toxicity profile.

Additionally, a 2024 preprint on ChemRxiv detailed a novel synthetic route for 1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone, emphasizing its scalability and cost-effectiveness. The authors utilized green chemistry principles, such as solvent-free reactions and catalytic methods, to achieve a high yield of the compound. This advancement could facilitate its broader application in drug discovery pipelines.

Despite these promising developments, challenges remain in the clinical translation of 1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone. A review article in Expert Opinion on Drug Discovery (2023) pointed out the need for more comprehensive in vivo studies to assess its efficacy and safety. The authors also called for collaborative efforts between academia and industry to accelerate the development of derivatives with improved therapeutic profiles.

In conclusion, 1,3-Benzodioxol-5-yl4-(2-chloroethoxy)phenylmethanone (CAS: 259149-65-0) continues to be a compound of interest in chemical biology and medicinal research. Its versatility as a synthetic intermediate and its potential pharmacological activities make it a valuable candidate for further investigation. Future research should focus on addressing the existing gaps in knowledge, particularly in terms of its mechanistic details and clinical applicability.

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